4-Acetoxybenzyl 2-furyl ketone
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Overview
Description
4-Acetoxybenzyl 2-furyl ketone is an organic compound with the molecular formula C14H12O4. It is a ketone derivative that features both a benzyl group and a furan ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxybenzyl 2-furyl ketone can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of 1,6-dioxo-2,4-dienes in the presence of catalytic amounts of p-toluenesulfonic acid in dichloromethane. This reaction yields a mixture of isomeric furfuryl ketones . Another method involves the radical alkylation of furan derivatives at the α-position with phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in DMSO .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Acetoxybenzyl 2-furyl ketone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl group can produce 4-acetoxybenzyl 2-furyl alcohol .
Scientific Research Applications
4-Acetoxybenzyl 2-furyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetoxybenzyl 2-furyl ketone involves its interaction with various molecular targets and pathways. The furan ring and carbonyl group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Furfuryl aryl ketones: These compounds also contain a furan ring and a carbonyl group, making them structurally similar to 4-Acetoxybenzyl 2-furyl ketone.
Furylacetic acid derivatives: These compounds share the furan ring and are used in similar synthetic applications.
Uniqueness
This compound is unique due to its combination of a benzyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
898766-71-7 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
[4-[2-(furan-2-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C14H12O4/c1-10(15)18-12-6-4-11(5-7-12)9-13(16)14-3-2-8-17-14/h2-8H,9H2,1H3 |
InChI Key |
FQVFHDDLKJCVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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